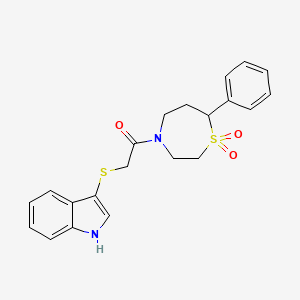

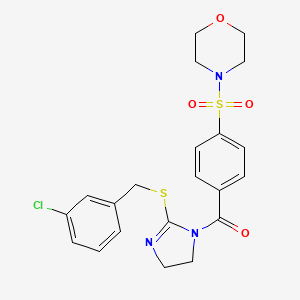

![molecular formula C12H14N4O3 B2699391 6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108716-09-0](/img/structure/B2699391.png)

6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Several synthetic methods have been reported for MMP derivatives. Notably, the assembly of the pyrazolopyridine system plays a crucial role. Researchers have explored diverse strategies, including ring-closure reactions, condensations, and cyclizations. These approaches allow access to MMP derivatives with varying substituents and functional groups .

Molecular Structure Analysis

The molecular structure of MMP reveals its intricate arrangement. The methyl group, morpholine ring, and pyrazolo rings contribute to its overall shape and reactivity. Computational studies and spectroscopic analyses (such as NMR and X-ray crystallography) provide insights into its geometry, bond lengths, and angles .

Chemical Reactions Analysis

MMP participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations of the carbonyl group. Researchers have explored its reactivity toward electrophiles, bases, and metal catalysts. These reactions lead to the synthesis of diverse derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Synthesis of Novel Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives A series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one compounds were synthesized using a microwave-assisted, one-step, solvent-free reaction from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. This method proved to be efficient, yielding products that showed promising biological activities (Zheng, Shao, Zhao, & Miao, 2011).

Crystal Structures of Unsymmetrical Tetrazine Derivatives The synthesis of two unsymmetrical tetrazine derivatives, including morpholine-containing compounds, was achieved. Their structures were confirmed by single-crystal X-ray diffraction, providing valuable insights into their molecular configurations (Xu, Yang, Jiang, & Ke, 2012).

Biological Applications

Antitubercular and Antifungal Activity Novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4] thiadiazole derivatives, synthesized by incorporating morpholine, displayed significant antitubercular and antifungal activities. This demonstrates the compound's potential as a basis for developing new antimicrobial agents (Syed, Ramappa, & Alegaon, 2013).

Cancer Cell Growth Inhibition Compounds derived from pyrazolo[1,5-a]pyrazin-4(5H)-one have been evaluated for their ability to inhibit the growth of A549 and H322 lung cancer cells. The synthesis method and the preliminary biological evaluation highlighted their dosage-dependent inhibitory effects, suggesting potential applications in cancer therapy (Zheng, Shao, Zhao, & Miao, 2011).

Vasorelaxant Properties Compounds related to the structural motif of 6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, specifically benzofuran-morpholinomethyl-pyrazoline hybrids, have been synthesized and demonstrated significant vasorelaxant properties in isolated rat thoracic aortic rings. This indicates potential applications in cardiovascular research (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).

Zukünftige Richtungen

: Smolobochkin, A. V., Gazizov, A. S., Urgenishbay, N. M., Melyashova, A. S., Burilov, A. R., & Pudovik, M. A. (2020)Russ. Chem. Bull., 69, 382. : Dyadyuchenko, L. V., Muraviev, V. S., Dotsenko, V. V., Aksenov, N. A., Aksenova, I. V., & Dmitrieva, I. G. (2021)Russ. Chem. Bull., 70, 1363. : Dotsenko, V. V., Buryi, D. D., Lukina, D. Y., Krivokolysko, S. G., & others. (2020)Russ. Chem. Bull., 69, 1829. : Chen, C., Pan, P., Deng,

Eigenschaften

IUPAC Name |

6-methyl-2-(morpholine-4-carbonyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-8-7-16-10(11(17)13-8)6-9(14-16)12(18)15-2-4-19-5-3-15/h6-7H,2-5H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASRWQPUAARYFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)N3CCOCC3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

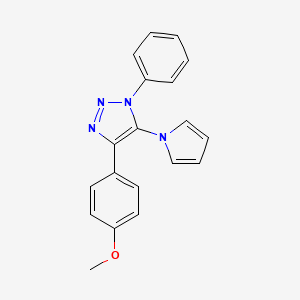

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2699312.png)

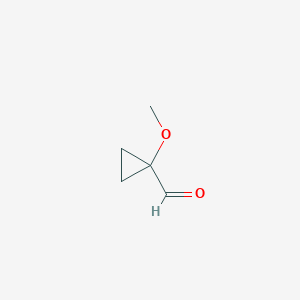

![3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2699318.png)

![2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile](/img/structure/B2699324.png)

![6-methyl-4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2699326.png)

![3-(3-methylthiophen-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2699327.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2699330.png)